N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide involves several steps. One common method includes the reaction of 2-aminothiazole with benzoyl chloride to form the benzamide derivative. The cyclopentylamino group is then introduced through a nucleophilic substitution reaction with cyclopentylamine . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted thiazole derivatives with potential biological activities.
Scientific Research Applications
N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death . In anticancer research, the compound inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of the thiazole ring in binding to active sites of target proteins.
Comparison with Similar Compounds
N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as:
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Known for its potent anticancer activity.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Exhibits strong antimicrobial properties.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Combines thiazole and sulfonamide groups for enhanced antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-(cyclopentylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(18-13-8-4-5-9-13)10-14-11-23-17(19-14)20-16(22)12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUSFRONWXIYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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